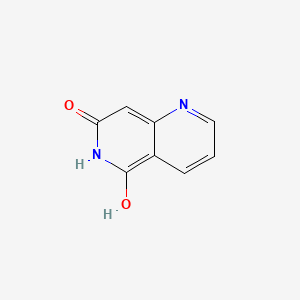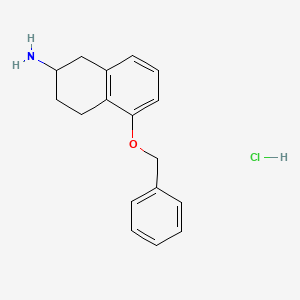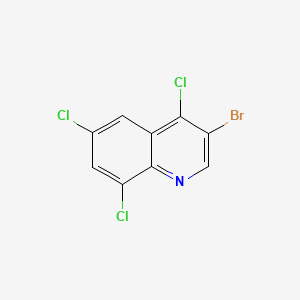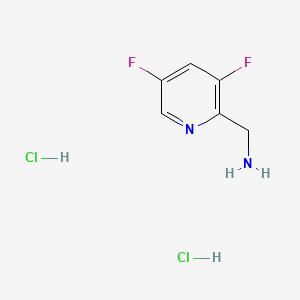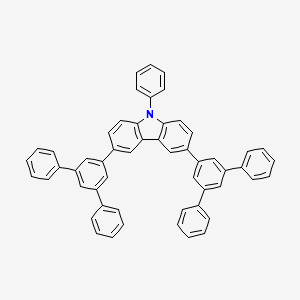
9-Phenyl-3,6-bis(3,5-diphenylphenyl)-9H-carbazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-Phenyl-3,6-bis(3,5-diphenylphenyl)-9H-carbazole is a useful research compound. Its molecular formula is C54H37N and its molecular weight is 699.897. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Organic Light-Emitting Diodes (OLEDs)
9-Phenyl-3,6-bis(3,5-diphenylphenyl)-9H-carbazole and its derivatives have been extensively researched for their potential applications in OLED technology. A study by Obolda et al. (2016) explored the synthesis of D-A-type molecules related to this compound, highlighting their application in creating highly efficient OLEDs with deep-blue emission. The study proposed a mechanism of triplet-polaron-interaction-induced upconversion from triplet to singlet states, enhancing the singlet formation ratios and thus the efficiency of OLEDs beyond the simple spin statistics of 25% (Obolda et al., 2016).
Yuan et al. (2014) designed and synthesized two novel carbazole derivatives as host materials for blue phosphorescent OLEDs. These materials, characterized by high glass transition temperatures and triplet energies, demonstrated improved performance in devices, showcasing the importance of carbazole derivatives in enhancing OLED efficiency (Yuan et al., 2014).
Sun et al. (2015) synthesized a series of carbazole-functionalized tetraphenylsilane derivatives as bipolar blue hosts for OLEDs. These derivatives exhibited wide bandgaps, high triplet energies, and good solubility, contributing to the development of highly efficient solution-processed blue phosphorescent OLEDs (Sun et al., 2015).
Electroluminescence and Photophysical Properties
Research on carbazole derivatives also extends to their electroluminescence and photophysical properties. Gao Xi-cun (2010) synthesized two novel carbazole derivatives and investigated their optoelectronic properties, contributing to the understanding of how carbazole structures influence the behavior of light-emitting materials (Gao Xi-cun, 2010).
Propriétés
IUPAC Name |
3,6-bis(3,5-diphenylphenyl)-9-phenylcarbazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C54H37N/c1-6-16-38(17-7-1)44-30-45(39-18-8-2-9-19-39)33-48(32-44)42-26-28-53-51(36-42)52-37-43(27-29-54(52)55(53)50-24-14-5-15-25-50)49-34-46(40-20-10-3-11-21-40)31-47(35-49)41-22-12-4-13-23-41/h1-37H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWHSOUPRKHXZPK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=CC(=C2)C3=CC4=C(C=C3)N(C5=C4C=C(C=C5)C6=CC(=CC(=C6)C7=CC=CC=C7)C8=CC=CC=C8)C9=CC=CC=C9)C1=CC=CC=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C54H37N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
699.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
